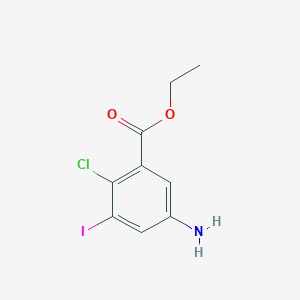

Ethyl 5-amino-2-chloro-3-iodobenzoate

Description

Ethyl 5-amino-2-chloro-3-iodobenzoate is a halogenated aromatic ester featuring a benzoate backbone substituted with amino, chloro, and iodo groups at positions 5, 2, and 3, respectively. Its molecular formula is C₉H₉ClINO₂, with the ethyl ester group distinguishing it from methyl analogs. While direct literature on this compound is sparse, related derivatives are documented in synthetic chemistry catalogs and structural databases, suggesting its utility as a building block in organic synthesis, particularly in pharmaceutical or materials science applications . The compound’s reactivity is influenced by the electron-withdrawing effects of halogens (Cl, I) and the nucleophilic amino group, which may facilitate cross-coupling reactions or serve as a precursor for heterocyclic systems .

Properties

IUPAC Name |

ethyl 5-amino-2-chloro-3-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClINO2/c1-2-14-9(13)6-3-5(12)4-7(11)8(6)10/h3-4H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPMQUGAGKDQDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)N)I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-chloro-3-iodobenzoate typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzoic acid derivative.

Halogenation: Introduction of chlorine and iodine atoms at specific positions on the aromatic ring.

Amination: Introduction of the amino group at the 5-position.

Esterification: Formation of the ethyl ester group.

The specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-chloro-3-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The amino group can be oxidized to form nitro or other oxidized derivatives, while reduction can convert it to different amine forms.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide (for halogen exchange) or amines (for amination) under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce nitrobenzoates or different amines.

Scientific Research Applications

Ethyl 5-amino-2-chloro-3-iodobenzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical research.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-chloro-3-iodobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of halogen atoms and the amino group can affect its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Table 1: Molecular and Structural Comparisons

Table 2: Predicted Physicochemical Properties

| Compound | Adduct Type | Predicted CCS (Ų) | Notes |

|---|---|---|---|

| Mthis compound | [M+H]+ | 150.5 | Lower steric bulk vs. ethyl analog |

| Mthis compound | [M+Na]+ | 155.7 | Sodium adduct enhances polarity |

Key Findings and Implications

Ester Group Impact : Ethyl esters generally confer higher lipophilicity than methyl analogs, influencing solubility and membrane permeability in drug design .

Positional Isomerism: The amino group’s position (4 vs. 5) significantly alters electronic properties, affecting regioselectivity in reactions like iodination or amidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.